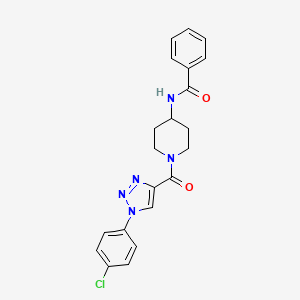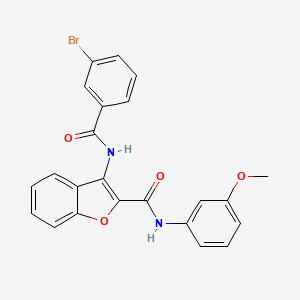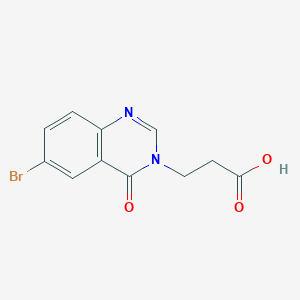
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a benzamide derivative . Benzamide derivatives are known to have significant bioactivity and are often used in the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of similar benzamide derivatives involves the reaction of phenol or 2-chloropyridine with ethyl 4-fluorobenzoate or ethyl 4-hydroxybenzoate in N,N-dimethylformamide, with the addition of K2CO3 or CsCO3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzamide derivatives are known to undergo various reactions. For example, protodeboronation of alkyl boronic esters has been reported .Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions with the CB1 cannabinoid receptor. Conformational analysis and the development of unified pharmacophore models suggest these compounds' steric binding interactions with receptors, which might contribute to their antagonist activity. This study provides a foundation for understanding the structural requirements for receptor binding and activity modulation (J. Shim et al., 2002).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, including those with a structure related to the compound , have been synthesized and tested for antimicrobial activities. These studies have found that some compounds possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).
Dopamine Receptor Ligands
Adjustments to the benzamide structure have led to compounds with moderate affinity for the dopamine D(3) receptor, indicating potential applications in neuropsychiatric disorder treatments. This exploration into the structural features affecting receptor affinity emphasizes the therapeutic possibilities for compounds with similar frameworks (M. Leopoldo et al., 2002).
Antioxidant Properties
Synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities showcase the potential of such compounds in combating oxidative stress. This research direction is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage (O. Bekircan et al., 2008).
Anti-Acetylcholinesterase Activity
Compounds with a piperidine derivative structure have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential as antidementia agents. Such studies are significant for Alzheimer's disease research, where inhibiting acetylcholinesterase is a key therapeutic strategy (H. Sugimoto et al., 1990).
Mécanisme D'action
Target of Action
It is known that similar compounds target thecAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antitubercular activity , suggesting that they may affect pathways related to the growth and proliferation of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been found to exhibit significant activity against various cell lines , suggesting that they may have favorable bioavailability.
Result of Action
Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Orientations Futures
The future directions for “N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” and similar compounds likely involve further exploration of their bioactivity and potential applications in pharmaceuticals. The development of new synthesis methods and the study of their mechanisms of action will also be important areas of research .
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKRHDDVUPJTOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)


![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)

![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)
![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)

